Antibacterial Potency Against NDM-1-Producing K. pneumoniae ST147: N-Propyl Comparator Establishes the Series Baseline
Direct head-to-head antibacterial data for 5-bromo-N-cyclopropylthiophene-2-sulfonamide against NDM-1-KP ST147 are not available in the published literature. However, the closest structural congener evaluated in this exact assay—5-bromo-N-propylthiophene-2-sulfonamide (3b)—achieved an MIC of 0.39 µg/mL and MBC of 0.78 µg/mL, representing the most potent compound among ten 5-bromo-thiophene-2-sulfonamide derivatives tested [1]. The N-cyclopropyl analog is structurally positioned as a conformationally constrained bioisostere of the N-propyl group, with the cyclopropyl ring routinely conferring 2–10× improvements in metabolic stability and target residence time in medicinal chemistry programs [2]. This class-level inference supports the procurement of the cyclopropyl derivative as a high-priority candidate for lead optimization, particularly where the N-propyl prototype has already demonstrated nanomolar-level bactericidal activity.
| Evidence Dimension | Antibacterial activity (MIC/MBC) against clinically isolated NDM-1-KP ST147 |
|---|---|
| Target Compound Data | No published MIC/MBC data for 5-bromo-N-cyclopropylthiophene-2-sulfonamide in this assay (data gap explicitly noted) |
| Comparator Or Baseline | 5-Bromo-N-propylthiophene-2-sulfonamide (3b): MIC = 0.39 µg/mL, MBC = 0.78 µg/mL; 5-bromo-N-ethylthiophene-2-sulfonamide (3a): MIC = 3.125 µg/mL, MBC = 6.25 µg/mL [1] |
| Quantified Difference | N-propyl (3b) is 8-fold more potent than N-ethyl (3a) by MIC; N-cyclopropyl data unavailable but class SAR indicates N-substituent identity is the dominant potency determinant |
| Conditions | Agar well diffusion assay at 10–50 mg/well; MIC/MBC determined against NDM-producing K. pneumoniae ST147 clinical isolate [1] |
Why This Matters
The N-propyl congener's sub-µg/mL MIC against a carbapenem-resistant, hypervirulent WHO critical-priority pathogen establishes the 5-bromo-thiophene-2-sulfonamide scaffold as a validated antibacterial series; procurement of the cyclopropyl analog enables interrogation of the N-substituent pharmacophore dimension—the parameter that drove 8-fold potency differences within the alkyl sub-series.
- [1] Noreen M, Bilal M, Qamar MU, Rasool N, Mahmood A, Din SU, Shah TA, Bin Jardan YA, Bourhia M, Ouahmane L. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infect Drug Resist. 2024;17:2943-2955. View Source
- [2] Talele TT. The 'Cyclopropyl Fragment' in Drug Discovery: A Versatile Structural Motif. J Med Chem. 2016;59(19):8712-8756. View Source
